molecular formula C20H14O2S B5579873 (5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone

(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone

Cat. No. B5579873
M. Wt: 318.4 g/mol
InChI Key: AJTIDQNASCUSJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical processes, including the use of specific reagents and catalysts under controlled conditions to achieve the desired product. For instance, the synthesis of related methanone derivatives has been achieved through reactions involving appropriate aldehydes, N-methylthiourea, and catalytic amounts of concentrated hydrochloric acid in ethanol, heated under reflux conditions (Chaudhari, 2012).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the crystal structure of compounds, providing insights into their molecular geometry, bond lengths, and angles. For similar compounds, crystal structure determination has confirmed specific space groups and cell parameters, aiding in the understanding of molecular conformations and intermolecular interactions (Xin-mou, 2009).

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

Directed metalation and one-pot synthesis techniques have been utilized to create functionalized benzo[b]thiophenes, which serve as key intermediates in synthesizing a variety of benzothienopyranones. These intermediates have significant applications in developing new chemical entities for further research in materials science and pharmaceuticals (Pradhan & De, 2005).

Antimicrobial Activity

Research has shown that derivatives of naphtho[1,2-b]thien-2-yl)(phenyl)methanone exhibit antimycobacterial activities. Novel compounds synthesized from 4-hydroxy-3-methylacetophenone demonstrated promising antimycobacterial properties against isoniazid-resistant Mycobacterium tuberculosis, highlighting potential applications in treating tuberculosis and other bacterial infections (Ali & Yar, 2007).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

(5-hydroxy-4-methylbenzo[g][1]benzothiol-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2S/c1-12-16-11-17(19(22)13-7-3-2-4-8-13)23-20(16)15-10-6-5-9-14(15)18(12)21/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTIDQNASCUSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1C=C(S3)C(=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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